![molecular formula C12H17N3O B1605836 3-[Methyl(phenyl)amino]pyrrolidine-1-carboxamide CAS No. 20984-63-8](/img/structure/B1605836.png)

3-[Methyl(phenyl)amino]pyrrolidine-1-carboxamide

Vue d'ensemble

Description

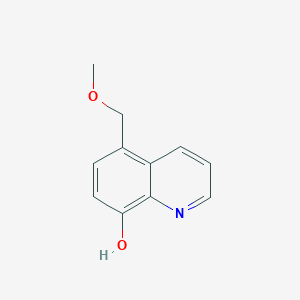

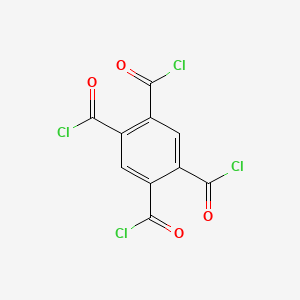

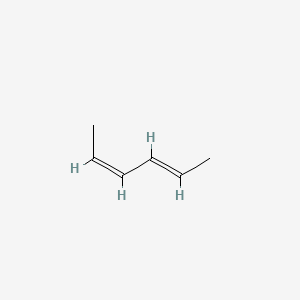

“3-[Methyl(phenyl)amino]pyrrolidine-1-carboxamide” is a chemical compound with the empirical formula C12H17N3O . It has a molecular weight of 219.28 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of “3-[Methyl(phenyl)amino]pyrrolidine-1-carboxamide” isCN(C1=CC=CC=C1)C(CC2)CN2C(N)=O . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[Methyl(phenyl)amino]pyrrolidine-1-carboxamide” are not fully documented. Sigma-Aldrich does not collect analytical data for this product .Applications De Recherche Scientifique

Synthesis and Structural Characterization

- A study described the synthesis and characterization of a pyridine-2,6-dicarboxamide derivative, showing its potential for antibacterial activities and as a catalyst for transfer hydrogenation reactions. This research highlights the compound's versatility in chemical reactions and its application in developing antibacterial agents and catalysts (Özdemir et al., 2012).

- Another research focused on the synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines, demonstrating the structure-activity relationships of these derivatives in inhibiting the phospholipase C enzyme. This study is crucial for understanding the modifications necessary to enhance antiproliferative activities (van Rensburg et al., 2017).

- Research on the synthesis of novel 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs showcased their potential as antibacterial drugs, expanding the scope of applications for related pyrrolidine derivatives (Devi et al., 2018).

Applications in Heterocyclic Chemistry and Drug Design

- Studies on pyrazolopyrimidines and imidazopyrazolothienopyrimidines synthesis reveal the innovative methods used to create compounds with potential applications in medicinal chemistry, particularly as anticancer and anti-inflammatory agents (Zaki et al., 2015).

- The synthesis and evaluation of phenylpyrimidine-carboxamide derivatives, including 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors, underscore the significance of structural modifications in enhancing cytotoxicity against cancer cell lines, showcasing the therapeutic potential of these compounds (Zhu et al., 2016).

Advanced Materials and Chemical Properties

- The creation of aromatic polyamides bearing thiourea and pendent 4-pyridylformylimino groups for soluble, curable, and thermally stable materials illustrates the utility of pyrrolidine derivatives in developing high-performance polymers with potential applications in electronics and materials science (Ravikumar & Saravanan, 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is a part of a unique collection of chemicals provided to early discovery researchers

Mode of Action

It’s known that the pyrrolidine ring, a key component of this compound, is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and efficiently exploring the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Pyrrolidine derivatives, however, have been associated with a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .

Propriétés

IUPAC Name |

3-(N-methylanilino)pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-14(10-5-3-2-4-6-10)11-7-8-15(9-11)12(13)16/h2-6,11H,7-9H2,1H3,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQQLZPSVUGFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCN(C1)C(=O)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943279 | |

| Record name | 3-[Methyl(phenyl)amino]pyrrolidine-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Methyl(phenyl)amino]pyrrolidine-1-carboxamide | |

CAS RN |

20984-63-8 | |

| Record name | 1-Pyrrolidinecarboxamide, 3-(N-methylanilino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020984638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[Methyl(phenyl)amino]pyrrolidine-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B1605757.png)

![Ethyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1605758.png)

![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]-](/img/structure/B1605769.png)

![3-Bromofuro[2,3-c]pyridine](/img/structure/B1605770.png)

![8-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1605772.png)